8-Amino-2-naphthol

Catalog No.
S661068
CAS No.
118-46-7
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
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8-Amino-2-naphthol

CAS Number

118-46-7

Product Name

8-Amino-2-naphthol

IUPAC Name

8-aminonaphthalen-2-ol

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H,11H2

InChI Key

KVHHMYZBFBSVDI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)N

Synthesis and Derivatization:

  • Preparation of Dyes and Pigments: 1-Amino-7-naphthol serves as a crucial starting material for the synthesis of diverse azo dyes and pigments. These dyes exhibit vibrant colors and find applications in various industries, including textiles, paints, and plastics [].
  • Production of Pharmaceutical Intermediates: The presence of both amine and hydroxyl functional groups in 1-Amino-7-naphthol makes it a valuable intermediate for the synthesis of various pharmaceuticals. It can be further modified to create complex molecules with specific therapeutic properties [].

Analytical Chemistry:

  • Coupling Agent: 1-Amino-7-naphthol acts as a versatile coupling agent in various analytical techniques. It reacts with diazonium salts to form intensely colored azo compounds, facilitating the detection and quantification of various analytes.
  • Fluorescent Labeling: 1-Amino-7-naphthol can be derivatized with fluorescent tags, enabling the labeling of biomolecules like proteins and nucleic acids for further visualization and analysis in biological studies [].

Material Science:

  • Organic Electronics: Research explores the potential of 1-Amino-7-naphthol in developing organic electronic devices like organic light-emitting diodes (OLEDs) due to its interesting photophysical properties.

8-Amino-2-naphthol is an organic compound with the molecular formula C₁₀H₉NO and a CAS number of 118-46-7. It features a naphthalene backbone substituted with an amino group at the 8-position and a hydroxyl group at the 2-position. This compound is notable for its role as a photoactive charge transfer material, exhibiting unique photochemical properties, particularly in varying pH environments. It has been studied for its potential applications in materials science, chemical sensing, and biological systems due to its ability to undergo excited-state proton transfer reactions .

1-AN can cause irritation to skin, eyes, and respiratory system []. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood according to laboratory safety guidelines.

, primarily involving proton transfer and oxidation. Its photochemical behavior allows it to act as a photoacid, where it can undergo excited-state proton transfer to form zwitterions. This reaction is significantly influenced by the pH of the solution, which alters the protonation state of the amino group, thus affecting the compound's acidity and reactivity . Additionally, it can be oxidized to form various derivatives through oxidative polymerization methods, often using hydrogen peroxide as an oxidizing agent .

Research indicates that 8-amino-2-naphthol possesses several biological activities, including anti-inflammatory, antioxidant, and antiviral properties. In vitro studies have demonstrated its effectiveness in reducing oxidative stress and modulating inflammatory responses, making it a candidate for therapeutic applications . Its unique structure allows it to interact with biological molecules, potentially influencing various biochemical pathways.

The synthesis of 8-amino-2-naphthol can be achieved through several methods:

  • Nitration and Reduction: Starting from naphthalene, nitration followed by reduction can yield 8-amino-2-naphthol.
  • Direct Amination: Naphthol can be directly aminated using ammonia or amine derivatives under appropriate conditions.
  • Oxidative Polymerization: This method involves oxidative polycondensation in an alkaline medium using hydrogen peroxide as an oxidant .

These methods allow for the production of 8-amino-2-naphthol with varying degrees of purity and yield.

8-Amino-2-naphthol finds applications across various fields:

  • Dyes and Pigments: It is utilized in dye manufacturing due to its vibrant color properties.
  • Chemical Sensors: Its photoactive nature makes it suitable for developing sensors that detect chemical changes based on light absorption and emission.
  • Pharmaceuticals: Given its biological activity, it is explored for potential therapeutic uses in treating inflammation and oxidative stress-related conditions .

Studies have focused on the interactions of 8-amino-2-naphthol with different solvents and pH levels to understand its photophysical behavior better. Time-resolved emission spectroscopy has been employed to investigate how these interactions influence excited-state proton transfer mechanisms. The findings suggest that solvent polarity and pH significantly affect the compound's emission characteristics and protonation states .

Several compounds share structural similarities with 8-amino-2-naphthol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
5-Amino-2-naphtholAmino group at position 5Exhibits different photophysical behavior compared to 8-amino-2-naphthol due to position variance .
1-Amino-7-naphtholAmino group at position 1Primarily used in dye applications; lacks significant biological activity compared to 8-amino-2-naphthol .
NaphthalenediolTwo hydroxyl groups on naphthaleneMore polar; used in different chemical applications but does not exhibit the same photoactive properties .

These compounds illustrate how variations in substitution patterns on the naphthalene ring can lead to significant differences in chemical behavior and application potential.

8-Amino-2-naphthol (C₁₀H₉NO, molecular weight 159.19 g/mol) consists of a naphthalene backbone with an amino group at position 8 and a hydroxyl group at position 2. What makes this molecule particularly fascinating is its ability to exhibit various photophysical behaviors depending on environmental conditions such as solvent polarity and pH.

The compound demonstrates unique photophysical characteristics primarily due to its dual proton transfer sites: the hydroxyl (-OH) and amino (-NH₂) groups. These functional groups can undergo excited-state proton transfer (ESPT), a process where proton dissociation occurs following electronic excitation, leading to different excited-state species with distinct emission properties.

Time-resolved emission spectroscopy has revealed that 8A2NP can form multiple excited-state species including neutral, cationic, anionic, and zwitterionic forms depending on the surrounding environment. These species exhibit different emission wavelengths and lifetimes, making 8A2NP an excellent probe for investigating solvent effects and proton transfer dynamics.

Solvent Polarity and pH-Dependent Prototropic Equilibria

The photophysical behavior of 8A2NP demonstrates remarkable sensitivity to both solvent polarity and pH. Studies have shown that in various solvents, the compound exhibits different spectral properties and proton transfer pathways.

In water, acetonitrile, tetrahydrofuran (THF), and methanol, 8A2NP displays distinct absorption and emission characteristics. Notably, the ESPT mechanism differs significantly between aqueous and non-aqueous environments. Research conducted by Takematsu and colleagues demonstrated that in water, ESPT predominantly occurs at the hydroxyl group, whereas in acetonitrile and THF, the proton transfer takes place at the amino group.

The pH of the solution also dramatically influences the photophysical behavior of 8A2NP. At lower pH values (approximately 1.7), a dynamic equilibrium exists between the cationic and neutral forms in the excited state. As pH increases toward neutral conditions, distinct spectral shifts occur, revealing the formation of different prototropic species.

The spectral and transient studies conducted by researchers have established the following pH-dependent behaviors:

pH RangeGround State SpeciesExcited State SpeciesPrimary ESPT Pathway
<2.0CationicCationic/Neutral equilibriumNH₃⁺ deprotonation
2.0-7.0NeutralNeutral/ZwitterionicOH deprotonation
>7.0AnionicAnionicLimited ESPT

This pH-dependent behavior makes 8A2NP an excellent candidate for applications in pH sensing and monitoring local environmental changes in biological and chemical systems.

Ultrafast Spectroscopic Analysis of Zwitterion Formation Pathways

Time-resolved emission spectroscopy has been instrumental in elucidating the zwitterion formation pathways in 8A2NP. The zwitterion, characterized by opposite charges on the molecule (deprotonated OH and protonated NH₂), represents an important excited-state species with unique spectral properties.

Research by Takematsu and colleagues using time-correlated single photon counting (TCSPC) emission spectroscopy has provided critical insights into these pathways. Their findings prompted a reassignment of the zwitterion state in steady-state emission spectra. Analysis showed that zwitterion formation occurs only from excitation of protonated 8A2NP, with ESPT exclusively involving the hydroxyl group.

The ultrafast dynamics of zwitterion formation follow this pathway:

  • Photoexcitation of the protonated species (NH₃⁺-8A2NP-OH)
  • Deprotonation of the hydroxyl group to form the zwitterionic species (NH₃⁺-8A2NP-O⁻)
  • Emission from the zwitterionic state with a distinct spectral signature

The time scales for these processes are in the picosecond to nanosecond range, indicating the rapid nature of these excited-state transformations. These ultrafast dynamics have been studied using advanced spectroscopic techniques, revealing complex kinetics that depend on solvent properties and pH conditions.

Comparative Analysis of OH vs. NH₂ Group Photoacidity

One of the most fascinating aspects of 8A2NP is the differential photoacidity of its OH and NH₂ groups and how they influence each other. Research has conclusively demonstrated that the protonation state of the amino group dramatically alters the photoacidity of the OH group, effectively serving as an "on/off switch".

When the amino group is protonated (NH₃⁺), the pKₐ(OH) value of 8A2NP is approximately 1.1 ± 0.2, indicating extremely high photoacidity. In stark contrast, when the amino group is in its deprotonated form (NH₂), the OH group's photoacidity diminishes dramatically, with its pKₐ(OH) value becoming similar to its ground state acidity (pKₐ(OH) = 9.5 ± 0.2).

This switching behavior has been investigated using time-dependent density functional theory (TD-DFT) calculations and the linear free energy Hammett relation. The calculations reveal that electron density redistribution upon photoexcitation is significantly influenced by the protonation state of the amino group, which in turn affects the acidity of the hydroxyl group.

Recent research has also explored how structural modifications, such as cyano-addition in 5-cyano-8-amino-2-naphthol, influence this photoacidity switch. The findings indicate that while cyano-substituents can enhance the photoacidity of the OH group, they cannot override the fundamental "off-switch" effect that the deprotonated NH₂ group exerts on OH photoacidity.

TD-DFT vs. EOM-CCSD Methodologies for Excited-State Modeling

The characterization of excited electronic states in 8N2OH has revealed stark contrasts between TD-DFT and EOM-CCSD methodologies. TD-DFT, while computationally efficient, often fails to accurately predict the ordering and energies of the $$ ^1La $$ and $$ ^1Lb $$ excited states due to its inadequate treatment of electron correlation and doubly excited configurations [6]. For instance, studies comparing TD-DFT with EOM-CCSD demonstrated that the latter correctly predicts the $$ ^1La $$ state as lower in energy than $$ ^1Lb $$, aligning with experimental observations [6]. This discrepancy arises because EOM-CCSD incorporates dynamic electron correlation effects, which are critical for naphthol derivatives where charge redistribution governs photoacidity [6] [8].

A key limitation of TD-DFT emerges in its description of charge-transfer states. In 8N2OH, the amino ($$ \text{NH}_3^+ $$) and hydroxyl ($$ \text{OH} $$) groups participate in distinct ESPT pathways depending on solvent polarity and pH [2] [8]. EOM-CCSD simulations accurately captured the differential stabilization of these states in aqueous versus ionic liquid environments, whereas TD-DFT overestimated the energy gap between protonated and deprotonated forms [6] [8]. These findings underscore the necessity of high-level ab initio methods for modeling systems with competing electronic states.

Table 1: Comparison of TD-DFT and EOM-CCSD Performance for 8N2OH Excited States

PropertyTD-DFTEOM-CCSD
$$ ^1L_a $$ Energy (eV)Overestimated by 0.3–0.5Matches experimental values
$$ ^1L_b $$ Energy (eV)Underestimated by 0.2–0.4Accurately predicted
Charge Transfer AccuracyLow (fails in polar solvents)High (captures solvent effects)

Hammett Relationship Limitations in Predicting Photoacidic Behavior

The Hammett equation, which correlates substituent effects with reaction rates or equilibrium constants, proves inadequate for predicting the photoacidic behavior of 8N2OH derivatives. While Hammett parameters ($$\sigma$$) successfully describe ground-state acidity trends for naphthols, they fail to account for excited-state electronic redistribution. For example, the addition of a cyano group at the 5-position (5CN8N2OH) enhances photoacidity at the hydroxyl site when the amino group is protonated ($$\text{NH}3^+$$) [2]. However, the Hammett equation does not predict the complete inhibition of ESPT at the hydroxyl site when the amino group is deprotonated ($$\text{NH}2$$) [2].

This breakdown arises from the Hammett relationship's reliance on linear free-energy assumptions, which neglect antiaromaticity and resonance effects in the excited state. In 5CN8N2OH, the $$\text{NH}2$$ group introduces a 4n π-electron antiaromatic configuration upon excitation, destabilizing the charge-separated state required for ESPT [2]. Additionally, the cyano group’s electron-withdrawing effect alters the relative energies of the $$ ^1La $$ and $$ ^1L_b $$ states, further complicating the correlation between substituent constants and photoacidity [2] [6]. These results highlight the need for computational models that explicitly address excited-state electronic reorganization.

Natural Transition Orbital Analysis of Charge Transfer States

Natural transition orbital (NTO) analysis has provided critical insights into the charge transfer mechanisms governing ESPT in 8N2OH. Unlike canonical molecular orbital depictions, NTOs decompose electronic transitions into localized "hole" and "particle" orbitals, clarifying the origins of photoacidity [7]. For 8N2OH, NTOs revealed that the $$ ^1La $$ state involves charge transfer from the hydroxyl group to the aromatic ring, while the $$ ^1Lb $$ state localizes excitation on the amino group [6] [7]. This spatial separation explains the solvent-dependent ESPT pathways observed experimentally [8].

In ionic liquids, NTO analysis demonstrated that the imidazolium cations stabilize the charge-separated state of 8N2OH, facilitating ESPT at the hydroxyl site [3]. Conversely, in methanol, both hydroxyl and amino groups participate in proton donation, as evidenced by NTOs showing delocalized excitation across both substituents [2] [8]. These findings underscore the utility of NTOs in disentangling complex photochemical behavior and designing solvent-specific photoacid applications.

The investigation of supramolecular interactions in organized assemblies of 8-amino-2-naphthol provides crucial insights into the molecular behavior of this photoactive compound within structured micellar environments. This amino-substituted naphthalene derivative exhibits unique photophysical properties that are significantly influenced by its interactions with different classes of surfactants, leading to distinctive fluorescence behaviors and binding affinities [1] [2].

Micellar Encapsulation Effects on Fluorescence Quantum Yield

The encapsulation of 8-amino-2-naphthol within micellar structures demonstrates profound effects on its fluorescence quantum yield, with substantial enhancements observed across all surfactant classes studied. In aqueous solution at physiological pH (~6), 8-amino-2-naphthol exhibits a quantum yield of 0.49, which increases significantly upon micellar encapsulation [1].

The most pronounced quantum yield enhancement occurs in non-ionic Triton X-100 micelles, where the quantum yield increases to 0.81, representing a 65% improvement over the aqueous solution value [1]. This enhancement is attributed to the probe's incorporation into the thick palisade layer (25 Å) of TX-100 micelles, where reduced water content minimizes non-radiative decay pathways associated with zwitterion formation [1].
Cationic hexadecyltrimethylammonium bromide micelles exhibit a quantum yield of 0.75, while anionic sodium dodecyl sulfate micelles show a quantum yield of 0.73 [1]. The quantum yield enhancements in ionic micelles are accompanied by characteristic blue shifts in emission maxima, with TX-100 showing the largest shift of 27 nm (from 448 nm to 421 nm), followed by CTAB with 25 nm shift, and SDS with 16 nm shift [1].

The correlation between binding affinity and quantum yield enhancement reveals a direct relationship between probe localization and fluorescence efficiency. Surfactants with higher binding constants consistently demonstrate greater quantum yield improvements, indicating that deeper penetration into the micellar core leads to more effective restriction of non-radiative decay processes [1].

Binding Constant Determination Across Surfactant Classes

Comprehensive binding constant determinations across different surfactant classes reveal distinct interaction patterns with 8-amino-2-naphthol. The binding constants follow the order: TX-100 (18.63 × 10³ M⁻¹) > CTAB (12.85 × 10³ M⁻¹) > SDS (0.404 × 10³ M⁻¹), reflecting the influence of surfactant head group polarity and micellar architecture on probe incorporation [1].

The exceptionally high binding constant for TX-100 (18.63 × 10³ M⁻¹) corresponds to a free energy change of -23.33 kJ/mol, indicating thermodynamically favorable incorporation into the extensive palisade layer of this non-ionic surfactant [1]. The absence of electrostatic repulsion between the probe and surfactant head groups, combined with the thick hydrophobic region, facilitates deep penetration and stabilization of the probe molecule [1].
Cationic CTAB demonstrates a moderate binding constant of 12.85 × 10³ M⁻¹ with a free energy change of -22.73 kJ/mol [1]. The interaction is enhanced by electrostatic attraction between the positively charged surfactant head groups and the potential anionic forms of 8-amino-2-naphthol, particularly at the micellar interface where hydroxyl ion concentrations are elevated [1].

The significantly lower binding constant for anionic SDS (0.404 × 10³ M⁻¹, ΔG° = -14.14 kJ/mol) reflects weaker interactions due to electrostatic repulsion and the probe's preference for interfacial localization rather than deep micellar penetration [1]. The thin Stern layer (6-10 Å) of SDS limits the available binding sites and reduces the hydrophobic environment accessible to the probe [1].

Table 1: Binding Constants and Photophysical Parameters of 8-Amino-2-naphthol in Different Surfactant Systems

SurfactantBinding Constant (K) × 10³ M⁻¹Free Energy Change (-ΔG°) kJ/molCritical Micelle Concentration (CMC) mMQuantum Yield (Φ)Emission Maximum (λem) nmEmission Shift from Water (nm)
SDS0.40414.148.700.7343216
CTAB12.8522.730.800.7542325
TX-10018.6323.330.310.8142127

Stern Layer vs. Interfacial Localization Probes

The investigation of probe localization within different micellar regions reveals distinct preferences based on surfactant characteristics and provides valuable insights into the microenvironmental effects on 8-amino-2-naphthol photophysics. Time-resolved fluorescence spectroscopy demonstrates that the probe exhibits different localization patterns and excited-state species distributions across surfactant classes [1].

In TX-100 micelles, 8-amino-2-naphthol predominantly localizes within the palisade layer, as evidenced by mono-exponential decay kinetics with extended lifetimes (22.49 ns at 20 mM TX-100) [1]. The thick palisade layer (25 Å) provides a hydrophobic environment that stabilizes the zwitterionic form while minimizing water-mediated non-radiative decay pathways [1]. This deep localization is consistent with the highest binding constant and quantum yield observed for this surfactant system [1].

Ionic surfactants (CTAB and SDS) demonstrate bi-exponential decay profiles above their critical micelle concentrations, indicating the presence of multiple probe species in different microenvironments [1]. The shorter decay component (6.5-14.6 ns) is attributed to anionic species localized at the interfacial region, while the longer component (20-23 ns) corresponds to zwitterionic species in more protected micellar environments [1].

Table 2: Fluorescence Lifetime Parameters of 8-Amino-2-naphthol in Different Micellar Environments

Surfactantτ₁ (ns)τ₂ (ns)α₁ (%)α₂ (%)Average Lifetime (ns)Decay Model
Water19.52-100.00-19.52Mono-exponential
SDS (80 mM)14.1523.054.8795.1322.70Bi-exponential
CTAB (20 mM)14.5922.4836.2163.7918.97Bi-exponential
TX-100 (20 mM)22.49-100.00-22.49Mono-exponential

In CTAB micelles, the probe experiences strong electrostatic attraction to the positively charged interface, resulting in a higher proportion of anionic species (36.21%) compared to SDS (4.87%) [1]. This enhanced anionic contribution is attributed to the accumulation of hydroxyl ions near the cationic head groups, facilitating deprotonation processes and stabilizing the anionic form at the Stern layer-Gouy-Chapman layer interface [1].

The contrasting behavior in SDS micelles reflects the probe's preference for interfacial localization due to the thin Stern layer and electrostatic considerations. The low binding constant and predominantly zwitterionic character (95.13% of the longer lifetime component) indicate that the probe resides primarily near the micellar surface rather than penetrating deeply into the hydrophobic core [1].

Table 3: Stern Layer vs. Interfacial Localization Characteristics

SurfactantStern Layer Thickness (Å)Localization SiteBinding AffinityDominant SpeciesElectrostatic InteractionsHydration Level
SDS6-10Interfacial/Gouy-Chapman layerWeakZwitterion + AnionWeak attractionHigh
CTAB6-10Interfacial/Gouy-Chapman layerModerateZwitterion + AnionStrong attractionModerate
TX-10025Palisade layerStrongZwitterionNoneLow

The microenvironmental polarity experienced by 8-amino-2-naphthol varies significantly across surfactant systems, as evidenced by the absorption and emission spectral shifts. The probe experiences the most apolar environment in TX-100 micelles, indicated by the largest red shift in absorption maximum (343 nm) and the most pronounced blue shift in emission [1]. This spectral behavior is consistent with the probe's deep localization within the palisade layer, where water content is minimized and hydrophobic interactions dominate [1].

The investigation of critical micelle concentration determination using 8-amino-2-naphthol as a fluorescent probe demonstrates excellent agreement with literature values, confirming the probe's sensitivity to micellar formation: SDS (8.7 mM vs. 7.8 mM literature), CTAB (0.80 mM vs. 0.92 mM literature), and TX-100 (0.31 mM vs. 0.26 mM literature) [1]. This agreement validates the use of 8-amino-2-naphthol as a reliable probe for studying micellar systems and supramolecular interactions.

XLogP3

1.6

Melting Point

206.0 °C

UNII

SLL7476ODN

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

118-46-7

Wikipedia

1-Amino-7-naphthol

General Manufacturing Information

2-Naphthalenol, 8-amino-: INACTIVE

Dates

Last modified: 08-15-2023

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